molecular formula C13H20O4 B14577388 Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate CAS No. 61111-39-5

Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate

Cat. No.: B14577388
CAS No.: 61111-39-5
M. Wt: 240.29 g/mol
InChI Key: GPSKTMHFFLQSPK-UHFFFAOYSA-N
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Description

Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate is an organic compound with a complex structure that includes a cyclohexene ring substituted with dimethyl groups and a propanedioate ester

Properties

CAS No.

61111-39-5

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

dimethyl 2-(1,2-dimethylcyclohex-2-en-1-yl)propanedioate

InChI

InChI=1S/C13H20O4/c1-9-7-5-6-8-13(9,2)10(11(14)16-3)12(15)17-4/h7,10H,5-6,8H2,1-4H3

InChI Key

GPSKTMHFFLQSPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC1(C)C(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate typically involves the reaction of 1,2-dimethylcyclohexene with a suitable esterifying agent. One common method is the esterification of 1,2-dimethylcyclohexene with dimethyl malonate in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate
  • Dimethyl (2,4-dimethylcyclohex-3-en-1-yl)propanedioate

Uniqueness

Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or stability is required.

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